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molecular formula C20H34O2 B8514289 dec-2-ynyl 7-cyclopropylheptanoate CAS No. 58322-60-4

dec-2-ynyl 7-cyclopropylheptanoate

Cat. No. B8514289
M. Wt: 306.5 g/mol
InChI Key: GRFYDLWKWKLTHT-UHFFFAOYSA-N
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Patent
US03969384

Procedure details

To 60 ml. anhydrous ether and 1.5 g. 7-cyclopropylheptanoyl chloride is added 1.2 g. 2-decyn-1-ol. The mixture is cooled to 0° and 0.8 ml. pyridine is added. The solution is stirred at room temperature for 1 day. The product is worked up using the procedure of Example 1C to yield 2-decynyl 7-cyclopropylheptanoate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-cyclopropylheptanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCOCC.[CH:6]1([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15](Cl)=[O:16])[CH2:8][CH2:7]1.[CH2:18]([OH:28])[C:19]#[C:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]>N1C=CC=CC=1>[CH:25]1([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][C:18]([O:16][CH2:15][C:14]#[C:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:6][CH2:7][CH3:8])=[O:28])[CH2:27][CH2:26]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
7-cyclopropylheptanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CCCCCCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CCCCCCCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0°

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C1(CC1)CCCCCCC(=O)OCC#CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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